molecular formula C5H7N3O B2373255 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde CAS No. 877131-01-6

2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde

Cat. No.: B2373255
CAS No.: 877131-01-6
M. Wt: 125.131
InChI Key: KNZADCPKGMZVJA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-[1,2,4]triazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Another heterocyclic aldehyde with a different ring structure.

    2,4-Dimethyl-1H-[1,2,3]triazole-5-carbaldehyde: A similar triazole compound with different substitution patterns.

    3-Methyl-1H-[1,2,4]triazole-5-carbaldehyde: A triazole derivative with a different methylation pattern.

Uniqueness: 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dimethyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-6-5(3-9)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZADCPKGMZVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877131-01-6
Record name 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde
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